

Application Notes and Protocols: Texas Red-X for Immunofluorescence Microscopy

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Compound of Interest

Compound Name: *texas red-X*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **Texas Red-X**, a bright red-fluorescent dye, in immunofluorescence (IF) microscopy. **Texas Red-X** is a derivative of Texas Red that contains a seven-atom aminohexanoyl spacer ("X") between the fluorophore and its reactive group.[1][2] This spacer helps to separate the fluorophore from the biomolecule to which it is conjugated, potentially reducing interactions and improving fluorescence quantum yield.[3][4] **Texas Red-X** is commonly used for labeling antibodies and other proteins for various cellular imaging applications.[1][5]

Properties of Texas Red-X

Texas Red-X is a bright, photostable, red-fluorescent dye well-suited for immunofluorescence applications.[6][7] Its spectral properties make it compatible with common laser lines used in fluorescence microscopy.[1][5] For researchers seeking even brighter and more photostable options, Alexa Fluor 594 is often suggested as an alternative with similar spectral characteristics.[2][5]

Quantitative Data Summary

The following table summarizes the key quantitative properties of **Texas Red-X**:

Property	Value	Source(s)
Excitation Maximum (Ex)	~595 nm	[4] [8] [9]
Emission Maximum (Em)	~613 nm	[8] [9]
Molar Extinction Coefficient	~85,000 cm ⁻¹ M ⁻¹ at 596 nm (for Texas Red)	[10]
Quantum Yield	~0.93 - 0.97	[11] [12]
Recommended Laser Lines	561 nm or 594 nm	[1] [5]
Molecular Weight (Acid)	~719.87 g/mol	[12]
Molecular Weight (Succinimidyl Ester)	~817 g/mol	[4]

Experimental Protocols

Herein are detailed protocols for the conjugation of **Texas Red-X** to antibodies and subsequent immunofluorescence staining of cells and tissues.

Antibody Conjugation with Texas Red-X Succinimidyl Ester

This protocol describes the conjugation of **Texas Red-X** succinimidyl ester to an antibody. The succinimidyl ester reacts with primary amines on the antibody to form a stable covalent bond.

[\[4\]](#)

Materials:

- Purified antibody (in an amine-free buffer such as PBS)
- **Texas Red-X**, Succinimidyl Ester
- Anhydrous Dimethylsulfoxide (DMSO)
- 1 M Sodium Bicarbonate (pH 8.3)

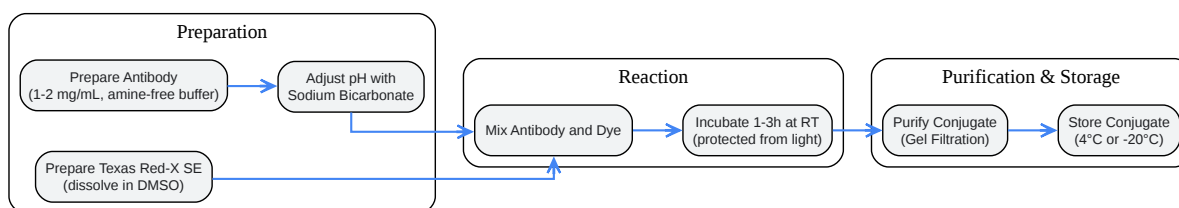
- Purification column (e.g., gel filtration)
- Bovine Serum Albumin (BSA) for stabilization (optional)

Protocol:

- Antibody Preparation:
 - Ensure the antibody is purified and in an amine-free buffer (e.g., PBS).[\[4\]](#) Buffers containing primary amines like Tris will interfere with the conjugation reaction.[\[9\]](#)
 - Adjust the antibody concentration to 1-2 mg/mL for optimal labeling.[\[4\]](#)[\[9\]](#)
- Reaction Buffer Preparation:
 - Prepare a 1 M solution of sodium bicarbonate.[\[4\]](#)
 - Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3, which is optimal for the succinimidyl ester reaction.[\[4\]](#)
- **Texas Red-X** Succinimidyl Ester Preparation:
 - Allow the vial of **Texas Red-X**, succinimidyl ester to warm to room temperature before opening.
 - Prepare a stock solution of the dye by dissolving it in anhydrous DMSO.[\[4\]](#)
- Conjugation Reaction:
 - Slowly add the calculated amount of dissolved **Texas Red-X**, succinimidyl ester to the antibody solution while gently vortexing. The optimal molar ratio of dye to antibody may need to be determined empirically, but a starting point of 2-4 moles of dye per mole of IgG antibody is recommended.[\[4\]](#)
 - Incubate the reaction mixture for 1-3 hours at room temperature, protected from light.[\[4\]](#) [\[13\]](#) Some protocols suggest that overnight incubation is also acceptable.[\[13\]](#)
- Purification of the Conjugate:

- Separate the labeled antibody from the unreacted dye using a purification resin, such as a gel filtration column.[4]
- Elute the conjugate according to the column manufacturer's instructions. The first colored band to elute is the conjugated antibody.
- Storage of the Conjugate:
 - Store the purified **Texas Red-X** conjugated antibody at 4°C, protected from light.[4]
 - For long-term storage, it is recommended to add a stabilizing protein like BSA to a final concentration of 1-10 mg/mL and store in aliquots at -20°C.[4] Avoid repeated freeze-thaw cycles.[4]

Workflow for Antibody Conjugation:



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*Workflow for conjugating **Texas Red-X** succinimidyl ester to an antibody.*

Immunofluorescence Staining of Cultured Cells

This protocol provides a general procedure for immunofluorescently staining adherent cultured cells using a **Texas Red-X** conjugated antibody.

Materials:

- Cultured cells on coverslips or chamber slides

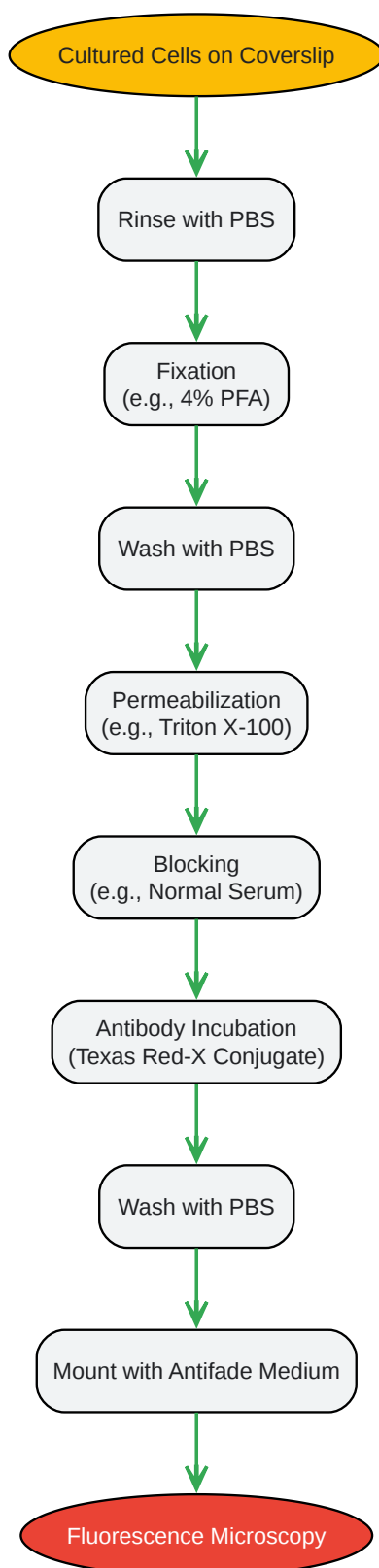
- Phosphate-Buffered Saline (PBS)
- Fixation Solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.1-0.2% Triton X-100 in PBS)
- Blocking Buffer (e.g., 5% normal serum from the secondary antibody host species in PBS)
- **Texas Red-X** conjugated primary or secondary antibody
- Nuclear counterstain (e.g., DAPI) (optional)
- Antifade mounting medium

Protocol:

- Cell Preparation:
 - Rinse the cells twice with PBS to remove the culture medium.[\[14\]](#)
- Fixation:
 - Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature. [\[14\]](#)[\[15\]](#) Alternatively, methanol fixation at -20°C for 5-10 minutes can be used, depending on the antigen.[\[14\]](#)
- Washing:
 - Wash the cells three times with PBS for 5 minutes each.[\[16\]](#)
- Permeabilization (for intracellular antigens):
 - If the target antigen is intracellular, permeabilize the cells with 0.1-0.2% Triton X-100 in PBS for 5-15 minutes at room temperature.[\[15\]](#)[\[17\]](#)
- Blocking:
 - Block non-specific antibody binding by incubating the cells in a blocking buffer for 30-60 minutes at room temperature.[\[15\]](#)[\[18\]](#)

- Primary/Secondary Antibody Incubation:
 - Indirect Staining: Incubate with the primary antibody (unconjugated) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[\[14\]](#) Wash three times with PBS. Then, incubate with the **Texas Red-X** conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.[\[15\]](#)
 - Direct Staining: Incubate with the **Texas Red-X** conjugated primary antibody diluted in blocking buffer for 1-3 hours at room temperature or overnight at 4°C, protected from light.[\[15\]](#)
- Washing:
 - Wash the cells three times with PBS for 5 minutes each, protected from light.[\[16\]](#)
- Counterstaining (Optional):
 - Incubate with a nuclear counterstain like DAPI according to the manufacturer's protocol.
- Mounting:
 - Mount the coverslips onto microscope slides using an antifade mounting medium.[\[14\]](#)
- Imaging:
 - Image the stained cells using a fluorescence microscope with appropriate filters for **Texas Red-X** (Ex: ~595 nm, Em: ~615 nm).

Workflow for Cell Staining:



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General workflow for immunofluorescence staining of cultured cells.

Immunofluorescence Staining of Tissue Sections

This protocol outlines a general procedure for immunofluorescently staining formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

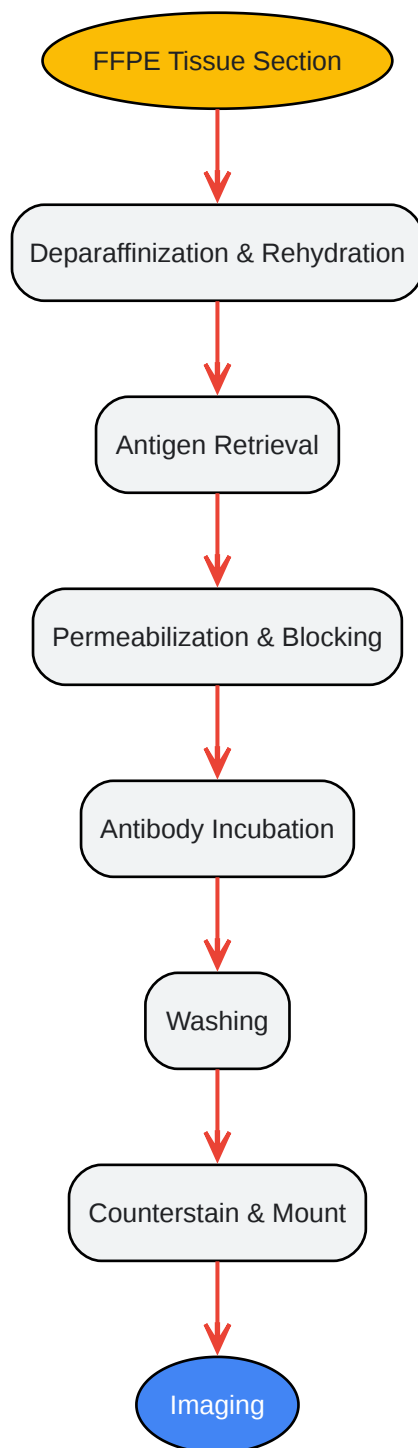
- FFPE tissue sections on slides
- Xylene or a xylene substitute
- Ethanol (100%, 95%, 70%)
- Deionized water
- Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
- PBS
- Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking Buffer (e.g., 5% normal serum in PBS)
- **Texas Red-X** conjugated primary or secondary antibody
- Nuclear counterstain (e.g., DAPI) (optional)
- Antifade mounting medium

Protocol:

- Deparaffinization and Rehydration:
 - Immerse slides in two changes of xylene for 5-15 minutes each.[\[16\]](#)[\[19\]](#)
 - Rehydrate the sections by sequential immersion in 100% ethanol (2 changes, 5-15 minutes each), 95% ethanol (2 changes, 5-15 minutes each), and 70% ethanol (1 change, 5 minutes).[\[16\]](#)[\[19\]](#)

- Rinse with deionized water.[\[19\]](#)
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval by immersing the slides in a pre-heated antigen retrieval buffer and heating (e.g., microwave, pressure cooker, or water bath).[\[19\]](#) The exact time and temperature will depend on the tissue and antigen.
 - Allow the slides to cool in the buffer.[\[19\]](#)
- Permeabilization and Blocking:
 - Rinse with PBS.
 - Permeabilize with 0.1% Triton X-100 in PBS for 10-30 minutes.[\[19\]](#)
 - Block with a suitable blocking buffer for at least 30 minutes at room temperature.[\[19\]](#)
- Antibody Incubation:
 - Incubate with the appropriately diluted **Texas Red-X** conjugated antibody (or primary followed by **Texas Red-X** conjugated secondary) in a humidified chamber, typically overnight at 4°C.[\[16\]](#)[\[19\]](#)
- Washing:
 - Wash the slides three times with PBS for 5 minutes each, protected from light.[\[19\]](#)
- Counterstaining and Mounting:
 - If desired, counterstain with DAPI.
 - Mount with an antifade mounting medium and a coverslip.[\[19\]](#)
- Imaging:
 - Image using a fluorescence microscope equipped with the appropriate filter set for **Texas Red-X**.

Workflow for Tissue Staining:

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